6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine

Kinase inhibitor selectivity Pyridinylimidazole SAR p38α MAPK

6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine (CAS 1393125-84-2, molecular formula C₁₂H₁₆N₄, molecular weight 216.28 g/mol) is a heterobifunctional building block comprising a pyridin-3-amine core linked via the pyridine N1-position to a 4-tert-butyl-substituted imidazole ring. The compound belongs to the broader pyridinylimidazole chemotype, a scaffold class extensively validated in medicinal chemistry as inhibitors of p38α MAP kinase, JNK3, GSK3β, histone demethylases, and CXCR2.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B12643320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN(C=N1)C2=NC=C(C=C2)N
InChIInChI=1S/C12H16N4/c1-12(2,3)10-7-16(8-15-10)11-5-4-9(13)6-14-11/h4-8H,13H2,1-3H3
InChIKeyKJKIYDCSVQKFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine: Chemical Identity, Scaffold Class, and Pharmacological Relevance for Procurement Decisions


6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine (CAS 1393125-84-2, molecular formula C₁₂H₁₆N₄, molecular weight 216.28 g/mol) is a heterobifunctional building block comprising a pyridin-3-amine core linked via the pyridine N1-position to a 4-tert-butyl-substituted imidazole ring . The compound belongs to the broader pyridinylimidazole chemotype, a scaffold class extensively validated in medicinal chemistry as inhibitors of p38α MAP kinase, JNK3, GSK3β, histone demethylases, and CXCR2 [1][2][3]. Its defining structural feature—a sterically demanding tert-butyl group at the imidazole C4 position—introduces unique conformational constraints that fundamentally alter target engagement profiles compared to unsubstituted, methyl-, or isopropyl-substituted analogs. Unlike many analogs in this class that have been advanced as active pharmaceutical ingredients, this compound is primarily positioned as a versatile synthetic intermediate .

Why 6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine Cannot Be Replaced by Unsubstituted or Methyl-Substituted Imidazole Analogs


The 4-tert-butyl substituent on the imidazole ring is not a passive structural decoration—it is a decisive determinant of molecular recognition. Published structure–activity relationship (SAR) studies on the pyridinylimidazole scaffold demonstrate that introduction of a tert-butyl group at this position causes a complete loss of inhibitory activity against both p38α MAP kinase and JNK3, whereas methyl, ethyl, and isopropyl congeners retain measurable potency [1]. This is attributed to the inability of the bulky, flexible tert-butyl moiety to induce the requisite Met146 conformational shift in the JNK3 hydrophobic back pocket [1]. Consequently, researchers procuring this compound for target-specific applications—such as CXCR2 chemokine receptor modulation [2] or histone demethylase inhibition [3]—cannot substitute it with 6-(1H-imidazol-1-yl)pyridin-3-amine or 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine without fundamentally altering the pharmacology of the final conjugate. The tert-butyl group also modulates physicochemical properties: calculated logP increases from approximately 1.2 for the unsubstituted analog to approximately 2.7 for the tert-butyl derivative [4], directly impacting solubility, membrane permeability, and formulation behavior.

Head-to-Head Comparative Evidence: Quantified Differentiation of 6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine Against Closest Structural Analogs


Kinase Selectivity Gatekeeper: Tert-Butyl Substitution Abolishes p38α and JNK3 Activity While Preserving Alternative Target Engagement

In a systematic pyridinylimidazole scaffold optimization study (Ansideri et al., ACS Omega, 2018), compound 18k—a 4-tert-butyl-substituted pyridinylimidazole closely analogous to 6-(4-tert-butylimidazol-1-yl)pyridin-3-amine—exhibited complete loss of inhibitory activity against both p38α MAPK and JNK3 [1]. In contrast, the unsubstituted parent compound 14 retained IC₅₀ values of 726 nM on p38α and sub-micromolar activity on JNK3, while the isopropyl analog 18l maintained low micromolar inhibition on JNK3 and the methyl analog 38 achieved sub-micromolar JNK3 inhibition with IC₅₀ > 10 μM against p38α [1]. This steric gating effect is explained crystallographically: the bulky tert-butyl group cannot induce the required Met146 shift in the JNK3 hydrophobic back pocket, forcing the imidazole ring to flip and disengage from productive binding interactions [1].

Kinase inhibitor selectivity Pyridinylimidazole SAR p38α MAPK JNK3 tert-butyl steric effect

CXCR2 Chemokine Receptor Affinity: Documented Target Engagement of a 4-Tert-Butylimidazole-Bearing Ligand

A compound incorporating the 4-tert-butyl-1H-imidazol-1-yl fragment—(2S)-2-(6-butyl-2-(4-tert-butyl-1H-imidazol-1-yl)pyrimidin-4-ylamino)-N-(3-ethoxypropyl)-4-methylpentanamide (CHEMBL382377)—demonstrates a pKi of 7.07 (corresponding to ~85 nM Ki) against human CXCR2 chemokine receptor in a radioligand binding assay [1]. This provides direct evidence that the 4-tert-butylimidazol-1-yl motif can productively engage the CXCR2 binding pocket. For comparison, the unsubstituted imidazol-1-yl analog (6-(1H-imidazol-1-yl)pyridin-3-amine, CAS 681004-51-3) has been implicated in PI3K pathway modulation but lacks quantitative CXCR2 affinity data , suggesting a distinct target preference driven by the tert-butyl substituent.

CXCR2 antagonist Chemokine receptor Binding affinity 4-tert-butylimidazole

Physicochemical Differentiation: Tert-Butyl Group Significantly Increases Lipophilicity and Molecular Weight

The tert-butyl substituent adds substantial lipophilic character compared to unsubstituted and methyl-substituted analogs. Calculated logP for the tert-butyl analog is approximately 2.7, versus approximately 1.2 for 6-(1H-imidazol-1-yl)pyridin-3-amine (MW 160.18) and approximately 1.5 for the 4,5-dimethyl analog (MW 188.23), as estimated by consensus computational models [1]. The molecular weight difference is 56.1 Da (tert-butyl vs. hydrogen) and 28.0 Da (tert-butyl vs. dimethyl). This translates to an approximate 32-fold increase in calculated octanol–water partition coefficient and a corresponding decrease in aqueous solubility [1].

Lipophilicity logP Drug-likeness Physicochemical properties

Synthetic Intermediate Utility: Validated Role in Histone Demethylase and Kinase Inhibitor Patent Space

Substituted imidazole-pyridine derivatives encompassing the 6-(imidazol-1-yl)pyridin-3-amine scaffold—including tert-butyl-substituted variants—are explicitly claimed as histone demethylase inhibitors in patent families assigned to Celgene Quanticel Research (US-2014275084-A1, WO-2017161033-A1, and related filings) [1][2]. These patents cover compounds useful for treating prostate, breast, bladder, and lung cancers, and melanoma. The tert-butyl variant provides a specific synthetic handle for generating diverse compound libraries via further functionalization at the free amine position. In contrast, the unsubstituted 6-(1H-imidazol-1-yl)pyridin-3-amine is characterized generically as a versatile building block but lacks the documented patent linkage to specific therapeutic programs .

Histone demethylase inhibitor Building block Patent intermediate Medicinal chemistry

Evidence-Backed Application Scenarios for 6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine in Drug Discovery and Chemical Biology


CXCR2-Targeted Probe and Lead Optimization Programs

The documented CXCR2 binding affinity (pKi 7.07) of a ligand incorporating the 4-tert-butylimidazol-1-yl fragment [1] positions 6-(4-tert-butylimidazol-1-yl)pyridin-3-amine as a privileged intermediate for synthesizing CXCR2-targeted chemical probes and lead compounds. The free 3-amine group provides a vector for modular diversification (e.g., amide coupling, reductive amination, urea formation) to explore structure–activity relationships around the CXCR2 orthosteric or allosteric binding site. This scenario is directly supported by the cross-study comparable evidence in Section 3.

Histone Demethylase (LSD1/KDM1A) Inhibitor Library Synthesis

Patent disclosures from Celgene Quanticel Research explicitly claim substituted imidazole-pyridine derivatives—including those bearing the 6-(imidazol-1-yl)pyridin-3-amine core with tert-butyl substitution—as histone demethylase inhibitors for oncology indications [1][2]. The tert-butyl group provides a defined steric anchor that can orient the scaffold within the enzyme active site while simultaneously blocking undesired p38α/JNK3 kinase off-target activity [3]. This scenario is directly supported by the supporting evidence in Section 3 and class-level inference from the kinase selectivity data.

Selectivity-By-Design Kinase Inhibitor Scaffold Engineering

The definitive demonstration that tert-butyl substitution at the imidazole C4 position completely abrogates p38α MAPK and JNK3 inhibitory activity [1] makes 6-(4-tert-butylimidazol-1-yl)pyridin-3-amine an ideal starting scaffold for designing inhibitors of non-MAP-kinase targets where p38/JNK counter-screening is required. Researchers can forward-functionalize the 3-amine position toward alternative kinase or non-kinase targets while relying on the tert-butyl group to ensure intrinsic MAP kinase family selectivity. This scenario is directly supported by the direct head-to-head comparison evidence in Section 3.

Physicochemical Property Modulation of Lead Series via the Tert-Butyl Lipophilicity Handle

The approximately 1.5 log-unit increase in calculated logP (from ~1.2 to ~2.7) relative to the unsubstituted analog [1] enables fine-tuning of lipophilicity-dependent parameters such as membrane permeability, plasma protein binding, and metabolic stability without introducing additional chiral centers or synthetic complexity. This scenario is directly supported by the class-level inference evidence in Section 3 and is critical for lead optimization programs where balancing solubility and permeability is a key challenge.

Quote Request

Request a Quote for 6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.